molecular formula C14H16N2O3S B2903586 2-(3,4-dimethoxyphenyl)-N-(3-methylisothiazol-5-yl)acetamide CAS No. 1207055-25-1

2-(3,4-dimethoxyphenyl)-N-(3-methylisothiazol-5-yl)acetamide

Cat. No. B2903586
CAS RN: 1207055-25-1
M. Wt: 292.35
InChI Key: SVVHVOSZXYTWCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dimethoxyphenyl)-N-(3-methylisothiazol-5-yl)acetamide, also known as DMIA, is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of the enzyme glycogen synthase kinase-3β (GSK-3β), which plays a crucial role in several biological processes. DMIA has been studied extensively for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes.

Mechanism of Action

2-(3,4-dimethoxyphenyl)-N-(3-methylisothiazol-5-yl)acetamide exerts its pharmacological effects by inhibiting the activity of GSK-3β, which is involved in several biological processes, including cell proliferation, differentiation, and apoptosis. GSK-3β has also been implicated in the pathogenesis of various diseases, including cancer, Alzheimer's disease, and diabetes. By inhibiting GSK-3β, this compound can modulate these biological processes and potentially provide therapeutic benefits.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, reduce the accumulation of amyloid-beta peptides in the brain, and improve insulin sensitivity and glucose tolerance. Additionally, this compound has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its therapeutic potential in various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(3,4-dimethoxyphenyl)-N-(3-methylisothiazol-5-yl)acetamide is its high potency and specificity for GSK-3β, making it a valuable tool for studying the role of this enzyme in various biological processes. This compound is also relatively easy to synthesize and has been optimized to improve its yield and purity. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for 2-(3,4-dimethoxyphenyl)-N-(3-methylisothiazol-5-yl)acetamide research. One potential area of research is the development of this compound derivatives with improved pharmacological properties, such as increased potency or reduced toxicity. Additionally, this compound could be studied in combination with other therapeutic agents to enhance its efficacy in various diseases. Finally, further studies are needed to elucidate the mechanisms underlying the therapeutic effects of this compound and to identify potential biomarkers for patient selection and monitoring.

Synthesis Methods

2-(3,4-dimethoxyphenyl)-N-(3-methylisothiazol-5-yl)acetamide can be synthesized using various methods, including the reaction of 3-methylisothiazol-5-amine with 3,4-dimethoxybenzaldehyde followed by acetylation with acetic anhydride. The synthesis of this compound has been optimized to improve its yield and purity, making it suitable for use in scientific research.

Scientific Research Applications

2-(3,4-dimethoxyphenyl)-N-(3-methylisothiazol-5-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it can reduce the accumulation of amyloid-beta peptides in the brain. Additionally, this compound has been shown to improve insulin sensitivity and glucose tolerance, making it a potential therapeutic option for diabetes.

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-9-6-14(20-16-9)15-13(17)8-10-4-5-11(18-2)12(7-10)19-3/h4-7H,8H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVVHVOSZXYTWCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)NC(=O)CC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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